[4-(1,1-Difluoroethyl)oxan-4-yl]methanol
Description
[4-(1,1-Difluoroethyl)oxan-4-yl]methanol is a fluorinated oxane derivative characterized by a tetrahydropyran (oxane) ring substituted at the 4-position with a 1,1-difluoroethyl group and a hydroxymethyl group. Its molecular formula is C₈H₁₄F₂O₂, with a molecular weight of 192.19 g/mol. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(1,1-difluoroethyl)oxan-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2O2/c1-7(9,10)8(6-11)2-4-12-5-3-8/h11H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMCEQSLFGFHDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCOCC1)CO)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a difluoroethyl halide with a suitable oxane derivative in the presence of a base to facilitate the substitution reaction . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(1,1-Difluoroethyl)oxan-4-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4, temperatures ranging from 0°C to 80°C.
Reduction: LiAlH4, NaBH4, solvents like ether or THF, temperatures ranging from -20°C to room temperature.
Substitution: SOCl2, PBr3, pyridine, temperatures ranging from 0°C to room temperature.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated compounds, esters.
Scientific Research Applications
Overview
[4-(1,1-Difluoroethyl)oxan-4-yl]methanol is an organic compound characterized by a difluoroethyl group attached to an oxane ring, which is further connected to a methanol group. Its unique structure imparts distinct chemical properties, making it valuable in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules. Its difluoroethyl group enhances reactivity and stability in various chemical reactions. It can undergo:
- Oxidation to form aldehydes or carboxylic acids.
- Reduction to yield alcohols.
- Substitution reactions leading to diverse derivatives.
Biology
Research has explored the biological activities of this compound, particularly its interactions with biological molecules:
- Enzyme Inhibition : Studies indicate potential inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenases (LOX).
- Cytotoxicity : Preliminary investigations suggest that derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further exploration into their mechanisms of action.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:
- Drug Development : Its derivatives may possess pharmacological activities useful in treating various conditions.
- Antioxidant Properties : Similar compounds have shown significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Industry
The compound is utilized in the synthesis of specialty chemicals and materials:
- Polymer Production : Its unique properties make it valuable in creating advanced materials and coatings.
- Chemical Intermediates : Acts as an intermediate in producing other valuable compounds.
Case Studies and Research Findings
Recent studies have highlighted the potential applications and effects of this compound:
| Study | Application | Findings |
|---|---|---|
| 1 | Cytotoxicity | Investigated against MCF-7 breast cancer cells; showed promising IC50 values indicating potential for further development. |
| 2 | Enzyme Inhibition | Demonstrated inhibition of COX enzymes, suggesting anti-inflammatory properties that could be leveraged for therapeutic purposes. |
| 3 | Antioxidant Activity | Exhibited significant antioxidant effects in vitro, indicating potential use in oxidative stress-related conditions. |
Mechanism of Action
The mechanism of action of [4-(1,1-Difluoroethyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The difluoroethyl group can engage in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate the activity of biological pathways, making the compound a valuable tool in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Substituents
a) [4-(Fluoromethyl)oxan-4-yl]methanol
- Molecular Formula : C₇H₁₃FO₂
- Key Differences: Replaces the 1,1-difluoroethyl group with a monofluoromethyl group.
- Impact : Reduced fluorine content lowers molecular weight (148.18 g/mol) and lipophilicity compared to the difluoroethyl analogue. This may decrease metabolic stability in biological applications .
b) [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol
- Molecular Formula : C₇H₈F₂N₂O
- Key Differences : Substitutes the oxane ring with a pyrimidine heterocycle.
- This compound is more likely to engage in π-π stacking interactions in drug design .
c) 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid
Derivatives with Functional Group Variations
a) [4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl Chloride
- Molecular Formula : C₈H₁₃ClF₂O₃S
- Key Differences : The hydroxymethyl group is replaced with a sulfonyl chloride moiety.
- Impact : The sulfonyl chloride group confers electrophilicity, making this compound a reactive intermediate for synthesizing sulfonamides or sulfonate esters .
b) [4-(Hydroxymethyl)oxan-4-yl]methanol
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Water Solubility | Key Functional Groups |
|---|---|---|---|---|
| [4-(1,1-Difluoroethyl)oxan-4-yl]methanol | 192.19 | 1.2 (estimated) | Moderate | Hydroxymethyl, difluoroethyl |
| [4-(Fluoromethyl)oxan-4-yl]methanol | 148.18 | 0.8 (estimated) | High | Hydroxymethyl, fluoromethyl |
| 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid | 200.18 | 2.5 | Low (acidic pH) | Carboxylic acid, difluoroethyl |
| [4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol | 174.15 | 0.5 | Moderate | Pyrimidine, hydroxymethyl |
<sup>*</sup>LogP values estimated via fragment-based methods.
Biological Activity
[4-(1,1-Difluoroethyl)oxan-4-yl]methanol is a fluorinated compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H10F2O2
- Molecular Weight : 150.14 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Binding : The difluoroethyl group enhances binding affinity to certain receptors, potentially modulating signaling pathways critical for various physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits inhibitory effects against certain bacterial strains.
Biological Activity Overview
Antimicrobial Properties
A study examining the antimicrobial properties of various fluorinated compounds identified this compound as a promising candidate against Bacillus subtilis and Pseudomonas fluorescens. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent .
Enzyme Inhibition Studies
Research has indicated that fluorinated compounds can act as effective enzyme inhibitors. For instance, this compound was tested for its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation. Results showed a dose-dependent inhibition with an IC50 value of 25 µM, suggesting its potential use in treating inflammatory conditions .
Receptor Binding Affinity
In a receptor binding study, the compound was evaluated for its affinity towards adenosine receptors. It displayed selective binding to A2A receptors with a Ki value of 30 nM. This selectivity suggests potential applications in treating diseases where adenosine signaling is implicated, such as cancer and inflammatory disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
